

D-Isofloridoside: A Technical Overview of its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: *D-Isofloridoside*

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Introduction

D-Isofloridoside is a naturally occurring galactosylglycerol found predominantly in marine red algae, such as those from the *Laurencia* genus. As a structural isomer of floridoside, it has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and notable biological effects of **D-Isofloridoside**, with a focus on its antioxidant, matrix metalloproteinase (MMP) inhibitory, and hepatoprotective properties. Detailed experimental protocols and a visualization of its implicated signaling pathways are presented to support further research and development.

Chemical Structure and Properties

D-Isofloridoside, chemically known as (2S,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, is a stereoisomer of isofloridoside. It consists of a glycerol molecule linked to a D-galactose unit via an α -glycosidic bond.

Table 1: Chemical and Physical Properties of **D-Isofloridoside**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O ₈	[1]
Molecular Weight	254.23 g/mol	[1][2]
Synonyms	2,3-Dihydroxypropyl alpha-D-galactopyranoside, 3-O-Galactopyranosylglycerol	[1]
Chemical Structure	A glycerol backbone linked to an α-D-galactopyranose ring.	[1]

Biological Activity and Quantitative Data

D-Isofloridoside has demonstrated a range of biological activities that position it as a compound of interest for therapeutic applications. While specific IC₅₀ values for its various activities are not extensively reported in the literature, the available quantitative and qualitative data are summarized below.

Table 2: Summary of Biological Activities of **D-Isofloridoside**

Activity	Description	Quantitative/Qualitative Data	Reference
Antioxidant Activity	Exhibits free radical scavenging activity and reduces the expression of reactive oxygen species (ROS).	Possesses significant antioxidant capacity. Specific IC50 values are not detailed in the reviewed literature.	[2]
MMP Inhibition	Acts as an inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).	Identified as a potential inhibitor of MMP-2 and MMP-9. Specific inhibitory concentrations or IC50 values are not detailed in the reviewed literature.	[2]
Hepatoprotective Effect	Protects liver cells from alcohol-induced oxidative stress and apoptosis.	Demonstrates a significant reparative effect on alcohol-damaged HepG2 cells at concentrations of 1–50 µM.	
Antiangiogenic Effect	Inhibits tumor angiogenesis.	Reduces the activity of MMP-2/9.	

Experimental Protocols

Isolation and Purification of D-Isofloridoside from *Laurencia undulata*

This protocol outlines the general steps for the extraction and purification of **D-Isofloridoside** from the marine red alga *Laurencia undulata*.

- Extraction:

- Harvested and dried algal biomass is ground into a fine powder.
- The powdered biomass is subjected to extraction with 80% ethanol at room temperature with continuous stirring.
- The resulting extract is filtered to remove solid residues.
- The filtrate is concentrated under reduced pressure to yield a crude extract.
- Purification:
 - The crude extract is subjected to liquid-liquid partitioning, for example, between n-hexane and methanol, to remove nonpolar compounds.
 - The methanolic fraction is further purified using column chromatography on silica gel or other suitable resins.
 - Fractions are eluted with a gradient of solvents (e.g., chloroform-methanol).
 - Fractions containing **D-Isofloridoside** are identified by thin-layer chromatography (TLC) and pooled.
 - Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).
- Structure Elucidation:
 - The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (^1H and ^{13}C) and Mass Spectrometry (MS).

Assay for Hepatoprotective Effect on HepG2 Cells

This protocol describes the methodology to evaluate the protective effect of **D-Isofloridoside** against alcohol-induced toxicity in human liver cancer (HepG2) cells.

- Cell Culture and Treatment:

- HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are pre-treated with varying concentrations of **D-Isofloridoside** for a specified period (e.g., 2 hours).
- Following pre-treatment, cells are exposed to ethanol to induce hepatotoxicity.
- Cell Viability Assay (MTT Assay):
 - After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - Cells are incubated to allow the formation of formazan crystals.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
- Western Blot Analysis for Apoptosis Markers:
 - Treated cells are lysed to extract total proteins.
 - Protein concentrations are determined using a protein assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and MAPK pathway proteins (e.g., p-p38, p-JNK).
 - After washing, the membrane is incubated with a corresponding secondary antibody.

- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

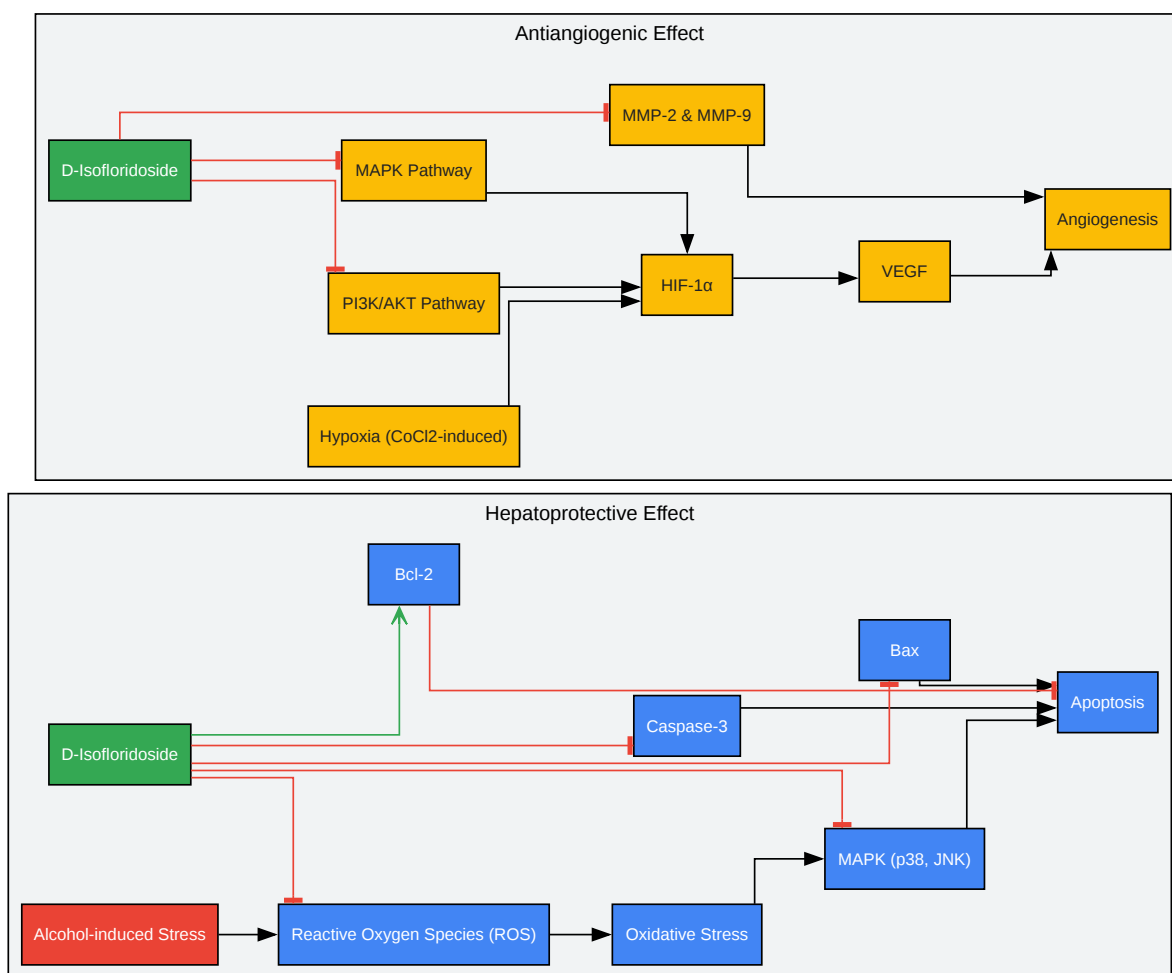
Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to assess the inhibitory effect of **D-Isofloridoside** on the activity of MMP-2 and MMP-9.

- Sample Preparation:
 - Cells (e.g., HT1080 fibrosarcoma cells) are cultured and treated with **D-Isofloridoside**.
 - The conditioned medium is collected, and protein concentration is determined.
- Zymography Procedure:
 - Equal amounts of protein from the conditioned media are mixed with a non-reducing sample buffer.
 - The samples are loaded onto a polyacrylamide gel copolymerized with gelatin.
 - Electrophoresis is performed under non-denaturing conditions.
 - After electrophoresis, the gel is washed with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow enzyme renaturation.
 - The gel is then incubated in a developing buffer at 37°C to allow for gelatin digestion by the MMPs.
 - The gel is stained with Coomassie Brilliant Blue and then destained.
 - Clear bands against a blue background indicate gelatinolytic activity. The intensity of the bands corresponds to the activity of MMP-2 and MMP-9.

Signaling Pathways and Mechanisms of Action

D-Isofloridoside exerts its biological effects through the modulation of several key signaling pathways. Its hepatoprotective and antiangiogenic activities are of particular interest.



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Figure 1: Signaling pathways modulated by **D-Isofloridoside**.

The diagram illustrates the dual role of **D-Isofloridoside** in hepatoprotection and antiangiogenesis. In the context of liver protection, it mitigates alcohol-induced oxidative stress by reducing ROS levels and modulating the expression of apoptosis-related proteins and MAPK signaling. In its antiangiogenic capacity, **D-Isofloridoside** inhibits MMP-2 and MMP-9 and downregulates the PI3K/AKT and MAPK pathways, leading to a reduction in HIF-1 α and VEGF, key mediators of angiogenesis.

Conclusion

D-Isofloridoside is a promising marine-derived natural product with significant therapeutic potential. Its well-defined chemical structure and multifaceted biological activities, particularly its antioxidant, MMP inhibitory, and hepatoprotective effects, make it a compelling candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, involving key signaling pathways, provides a solid foundation for preclinical and clinical studies. This technical guide serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of **D-Isofloridoside**.

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References

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